Cas no 1482389-44-5 (3-Bromo-4-methylbenzene-1,2-diamine)

3-Bromo-4-methylbenzene-1,2-diamine 化学的及び物理的性質
名前と識別子
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- 3-bromo-4-methylbenzene-1,2-diamine
- 3-Bromo-4-methyl-benzene-1,2-diamine
- SB33747
- Z2418194186
- 3-Bromo-4-methylbenzene-1,2-diamine
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- MDL: MFCD29906755
- インチ: 1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3
- InChIKey: CTIPXZGAKLIGTE-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C)N)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- XLogP3: 1.6
- トポロジー分子極性表面積: 52
3-Bromo-4-methylbenzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178449-1.0g |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 1g |
$1057.0 | 2023-05-20 | |
Enamine | EN300-178449-10.0g |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 10g |
$4545.0 | 2023-05-20 | |
Enamine | EN300-178449-2.5g |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 2.5g |
$2071.0 | 2023-09-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1656-5g |
3-Bromo-4-methyl-benzene-1,2-diamine |
1482389-44-5 | 98% | 5g |
33904.74CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1122918-1g |
3-Bromo-4-methyl-benzene-1,2-diamine |
1482389-44-5 | 98% | 1g |
$945 | 2022-10-24 | |
Enamine | EN300-178449-0.05g |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 0.05g |
$245.0 | 2023-09-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1656-1g |
3-Bromo-4-methyl-benzene-1,2-diamine |
1482389-44-5 | 98% | 1g |
8463.46CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1349099-1g |
3-Bromo-4-methyl-benzene-1,2-diamine |
1482389-44-5 | 95% | 1g |
$1145 | 2023-09-04 | |
1PlusChem | 1P01BE7M-250mg |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 250mg |
$618.00 | 2025-03-19 | |
A2B Chem LLC | AW10450-1g |
3-bromo-4-methylbenzene-1,2-diamine |
1482389-44-5 | 95% | 1g |
$1148.00 | 2024-04-20 |
3-Bromo-4-methylbenzene-1,2-diamine 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
3-Bromo-4-methylbenzene-1,2-diamineに関する追加情報
3-Bromo-4-methylbenzene-1,2-diamine: A Comprehensive Overview
3-Bromo-4-methylbenzene-1,2-diamine (CAS No. 1482389-44-5) is a versatile aromatic diamine compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its bromine and methyl substituents on the benzene ring, has attracted considerable attention due to its unique chemical properties and potential for use in advanced materials, pharmaceuticals, and electronic devices.
The structure of 3-bromo-4-methylbenzene-1,2-diamine consists of a benzene ring with two amino groups (-NH₂) at positions 1 and 2, a bromine atom at position 3, and a methyl group (-CH₃) at position 4. This arrangement imparts the compound with a combination of electron-donating and electron-withdrawing groups, which influence its reactivity and functional properties. The presence of the amino groups makes it particularly useful in reactions involving nucleophilic substitution or addition.
Recent studies have highlighted the potential of 3-bromo-4-methylbenzene-1,2-diamine in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For instance, researchers have demonstrated that this compound can serve as a building block for constructing highly porous MOFs with exceptional catalytic activity. The ability to form stable coordination bonds with metal ions makes it an ideal candidate for these applications.
In the field of pharmaceuticals, 3-bromo-4-methylbenzene-1,2-diamine has shown promise as an intermediate in drug synthesis. Its unique electronic properties allow for the creation of bioactive molecules with specific targeting capabilities. For example, recent research has explored its use in developing anti-cancer agents that can selectively target cancer cells while minimizing toxicity to healthy tissues.
The synthesis of 3-bromo-4-methylbenzene-1,2-diamine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the bromination of an intermediate diamine derivative followed by alkylation to introduce the methyl group. The optimization of these steps is crucial for achieving the desired product quality.
From an environmental perspective, understanding the degradation pathways of 3-bromo-4-methylbenzene-1,2-diamine is essential for assessing its potential impact on ecosystems. Recent studies have shown that under certain conditions, this compound can undergo biodegradation through microbial action or photochemical reactions. These findings are critical for developing sustainable practices in its production and disposal.
In conclusion, 3-bromo-4-methylbenzene-1,2-diamine (CAS No. 1482389-44-5) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure and functional properties make it a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new uses for this compound, its significance in the chemical landscape is expected to grow further.
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